molecular formula C20H22FN3O2S2 B2658669 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide CAS No. 1252903-40-4

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide

Cat. No. B2658669
CAS RN: 1252903-40-4
M. Wt: 419.53
InChI Key: FHYPPMCJWSVOCH-UHFFFAOYSA-N
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Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C20H22FN3O2S2 and its molecular weight is 419.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Characterization

Research on related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provides insights into the crystal structures and molecular conformation. These studies highlight the folded conformation about the methylene C atom of the thioacetamide bridge, with significant inclination angles between the pyrimidine and benzene rings, indicating potential for diverse molecular interactions and stability in different environments (S. Subasri et al., 2016).

Antiviral Applications

A noteworthy application of related compounds is in antiviral therapy, particularly against COVID-19. Quantum chemical insights into the structure and interactions of similar molecules have shown potential in docking against SARS-CoV-2 protein, highlighting their relevance in developing treatments for emerging viral threats. The detailed analysis of intermolecular interactions and drug likeness based on Lipinski's rule suggests that these compounds have favorable pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (S. Mary et al., 2020).

Antitumor Activity

Another significant area of research involves the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their antitumor activity. Novel derivatives have been synthesized and shown to exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings indicate the potential of such compounds in cancer therapy, with some derivatives demonstrating activity levels comparable to doxorubicin, a commonly used chemotherapeutic agent (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Dual Inhibitory Properties

Research on derivatives of thieno[2,3-d]pyrimidines has also highlighted their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and repair in cells. This dual inhibitory property makes them promising candidates for the development of novel anticancer and antimicrobial agents. The synthesis of compounds demonstrating potent inhibitory activities suggests a promising avenue for future drug development (A. Gangjee et al., 2008).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c1-13(2)7-9-22-17(25)12-28-20-23-16-8-10-27-18(16)19(26)24(20)11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPPMCJWSVOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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